N-Methoxy-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63133-13-1 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

N-methoxy-2-nitrobenzamide |

InChI |

InChI=1S/C8H8N2O4/c1-14-9-8(11)6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

LNMJXLFWTZUJND-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of "N-Methoxy-2-nitrobenzamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical and chemical properties of N-Methoxy-2-nitrobenzamide. Due to the limited availability of data for this specific compound, this document also includes information on closely related analogs, such as N-Methoxy-N-methyl-2-nitrobenzamide, to offer a comparative context for researchers. This guide summarizes available quantitative data, outlines hypothetical experimental protocols for synthesis and characterization, and presents visualizations to aid in understanding its chemical nature.

Introduction

This compound belongs to the class of benzamides, which are compounds containing a benzene ring attached to an amide functional group. The presence of a nitro group at the ortho position and a methoxy group on the amide nitrogen suggests potential for diverse chemical reactivity and biological activity. Compounds within this family are often explored in medicinal chemistry and materials science. This guide aims to consolidate the available scientific information on this compound, acknowledging the current gaps in the literature.

Physicochemical Properties

Comparative Data of Related Compounds

To provide a frame of reference, the following table summarizes the known properties of structurally similar compounds. It is crucial to note that these values are not for this compound and should be used with caution as predictive data.

| Property | N-Methoxy-N-methyl-2-nitrobenzamide | N-Methoxy-N-methylbenzamide | 4-Methoxy-2-nitrobenzoic Acid[1] | 2-Nitrobenzamide[2] |

| CAS Number | 339221-51-1 | 6919-61-5 | 33844-21-2[1] | 610-15-1 |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₁NO₂ | C₈H₇NO₅ | C₇H₆N₂O₃ |

| Molecular Weight | 210.19 g/mol | 165.19 g/mol | 197.14 g/mol [1] | 166.136 g/mol [2] |

| Melting Point | Not available | Not applicable (liquid at RT) | 196.5-200.5 °C[1] | Not available |

| Boiling Point | Not available | 70 °C at 0.1 mmHg | Not available | Not available |

| Density | Not available | 1.085 g/mL at 25 °C | Not available | Not available |

| Solubility | Not available | Not available | Not available | < 0.1 mg/mL in water at 64°F[2] |

| Appearance | Not available | Liquid | Solid[1] | Beige crystalline powder[2] |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthetic Pathway

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated form) with an amine. In this case, 2-nitrobenzoic acid would be reacted with O-methylhydroxylamine.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from 2-nitrobenzoic acid and O-methylhydroxylamine hydrochloride.

Materials:

-

2-Nitrobenzoic acid

-

O-Methylhydroxylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

-

Add O-methylhydroxylamine hydrochloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate container, dissolve the coupling agent (e.g., DCC, 1.1 equivalents) in anhydrous DCM.

-

Slowly add the coupling agent solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To determine the melting point and assess purity.

Reactivity and Stability

Specific data on the reactivity and stability of this compound is not available. General predictions can be made based on its functional groups:

-

The nitro group is an electron-withdrawing group and can be reduced to an amine.

-

The amide bond can be hydrolyzed under acidic or basic conditions.

-

The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new groups.

The compound should be stored in a cool, dry place away from strong oxidizing and reducing agents.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its biological activity. Research in this area would be novel.

Conclusion

This compound is a compound for which detailed physical and chemical data is largely absent from the public domain. This technical guide has provided a summary of available information on related compounds to serve as a reference for researchers. A hypothetical synthesis and characterization workflow has been proposed to guide future experimental work. Further research is necessary to fully elucidate the properties and potential applications of this molecule.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

"N-Methoxy-2-nitrobenzamide" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-2-nitrobenzamide is a chemical compound with the CAS number 63133-13-1. Its strategic placement of a methoxyamide group and a nitro group on the benzene ring makes it a subject of interest in synthetic organic chemistry and potentially as a precursor or intermediate in the development of novel therapeutic agents. This document provides a detailed overview of its chemical properties, synthesis, and known applications, with a focus on presenting clear, structured data and experimental methodologies.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 63133-13-1 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Melting Point | 90-91 °C[1] |

| Appearance | White to light yellow solid[1] |

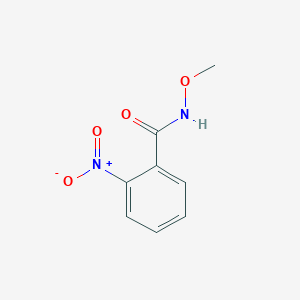

Molecular Structure

The molecular structure of this compound consists of a benzamide core with a nitro group at the ortho position (position 2) and a methoxy group attached to the amide nitrogen.

Caption: Molecular structure of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 9.50 (s, 1H), 8.19 (dd, J = 8.1, 1.2 Hz, 1H), 7.73 (td, J = 7.6, 1.2 Hz, 1H), 7.63 (td, J = 8.1, 1.2 Hz, 1H), 7.55 (dd, J = 7.6, 1.2 Hz, 1H), 3.90 (s, 3H) |

| ¹³C NMR | CDCl₃ | 164.2, 147.1, 133.8, 131.2, 129.7, 124.5, 64.5 |

Note: The specific peak assignments for the aromatic region in the ¹H NMR may vary slightly based on the specific spectrometer and conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound.

Synthesis via Acylation of Methoxyamine

This protocol describes a general procedure for the synthesis of N-alkoxyamides, which can be applied to produce this compound.[1]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Procedure:

-

To a solution of methoxyamine hydrochloride in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and a suitable base (e.g., pyridine or triethylamine) at 0 °C, add 2-nitrobenzoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Reduction of the Nitro Group

This compound can be used as a starting material for the synthesis of other compounds. One common reaction is the reduction of the nitro group to an amine.

Experimental Details: A solution of this compound (1.17 g, 5.97 mmol) and palladium on carbon (10% w/w, 0.24 g) in methanol (24 mL) is subjected to a hydrogen atmosphere. The reaction is stirred overnight at room temperature. The completion of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the crude 2-amino-N-methoxybenzamide, which can be used in subsequent steps without further purification.[2]

Role in Drug Discovery and Signaling Pathways

While this compound itself is not reported to have direct biological activity, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Hippo-YAP Pathway Inhibitors

A patent application describes the use of this compound as a starting material in a multi-step synthesis to produce pyrimidine or pyridine derivatives. These derivatives are designed to target the Hippo-YAP signaling pathway, which is implicated in the regulation of cell proliferation and apoptosis and is a target for cancer therapy.[2]

Logical Relationship in a Synthetic Pathway

Caption: Role of this compound as a precursor to Hippo-YAP pathway inhibitors.

Conclusion

This compound is a well-characterized compound with established synthetic routes. While direct applications are not widely reported, its utility as a synthetic intermediate, particularly in the context of developing inhibitors for critical signaling pathways like the Hippo-YAP pathway, underscores its importance in the field of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound.

References

Technical Guide: Solubility and Stability of N-Methoxy-2-nitrobenzamide in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxy-2-nitrobenzamide is a chemical compound of interest in various research and development sectors, potentially including medicinal chemistry and materials science. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective handling, formulation, and application. This document outlines the theoretical considerations for its solubility and stability and provides standardized protocols for their experimental determination.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. This compound contains a polar nitro group and an amide linkage, suggesting potential solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Low | The presence of the nonpolar benzene ring may limit solubility despite polar functional groups. |

| Ethanol | 5.2 | Moderate to High | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide and nitro groups. |

| Methanol | 6.6 | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | 6.4 | High | Another polar aprotic solvent capable of solvating a variety of organic molecules. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent that should offer reasonable solubility. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent with a strong dipole moment. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | A non-polar solvent that can still dissolve many organic compounds. |

| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent. |

Table 2: Quantitative Solubility Data (Placeholder)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Shake-Flask Method |

| DMSO | 25 | Data not available | Shake-Flask Method |

| DMF | 25 | Data not available | Shake-Flask Method |

| Acetone | 25 | Data not available | Shake-Flask Method |

| Acetonitrile | 25 | Data not available | Shake-Flask Method |

Stability Profile

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Potential degradation pathways could involve hydrolysis of the amide bond or reactions involving the nitro group. Stability is typically assessed under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Table 3: Stability Assessment of this compound (Placeholder)

| Condition | Duration | Degradation (%) | Degradants Identified |

| 40°C / 75% RH | 4 weeks | Data not available | Data not available |

| 60°C | 2 weeks | Data not available | Data not available |

| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available |

| pH 2 (Acidic) | 24 hours | Data not available | Data not available |

| pH 7 (Neutral) | 24 hours | Data not available | Data not available |

| pH 9 (Basic) | 24 hours | Data not available | Data not available |

| Oxidative (3% H₂O₂) | 24 hours | Data not available | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining equilibrium solubility.[3]

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Analysis: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[1][4]

Workflow for Stability (Forced Degradation) Study

Caption: Workflow for conducting a forced degradation stability study.

Methodology:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]

-

Acid/Base Hydrolysis: Add acid (e.g., HCl to a final concentration of 0.1 N) or base (e.g., NaOH to a final concentration of 0.1 N) to the solution.

-

Oxidative Stress: Add an oxidizing agent (e.g., H₂O₂ to a final concentration of 3%) to the solution.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify any degradation products. This information helps in elucidating the degradation pathways.

Conclusion

While specific data for this compound is not currently available, this guide provides the necessary framework for researchers to systematically determine its solubility and stability profiles. The outlined experimental protocols for the shake-flask method and forced degradation studies are standard in the pharmaceutical industry and will yield the critical data required for the successful development and application of this compound. It is imperative that all quantitative data be experimentally determined and that stability studies are conducted using validated analytical methods.

References

N-Methoxy-2-nitrobenzamide: A Technical Guide to its Prospective Synthesis and Historical Context

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of N-Methoxy-2-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct historical and experimental data for this specific molecule, this guide focuses on a proposed synthetic pathway derived from established chemical principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers seeking to synthesize and study this compound.

Introduction and Historical Context

The discovery and specific historical synthesis of this compound are not well-documented in publicly available scientific literature. Its structural relative, the N-methoxy-N-methylamide of 2-nitrobenzoic acid (a Weinreb amide), is more commonly cited and commercially available. Weinreb amides are renowned intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.

N-Methoxyamides, lacking the N-methyl group, are also valuable synthetic intermediates. They can serve as precursors to hydroxamic acids, which are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. The 2-nitrobenzoyl moiety is a common structural motif in medicinal chemistry, and its presence suggests potential applications in drug discovery. The nitro group can act as a bioisostere or be chemically modified, for instance, through reduction to an amine, opening avenues for further molecular elaboration.

Physicochemical Properties

Quantitative data for the starting material, 2-nitrobenzoic acid, is crucial for planning the synthesis of this compound.

| Property | Value |

| For 2-Nitrobenzoic Acid | |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Melting Point | 146-148 °C |

| Appearance | White to yellowish crystalline powder |

Note: Physicochemical properties for the target compound, this compound, would need to be determined experimentally upon successful synthesis.

Proposed Synthesis of this compound

The most chemically sound and direct approach to synthesize this compound is through the coupling of 2-nitrobenzoic acid with methoxyamine hydrochloride. This reaction typically requires the activation of the carboxylic acid group to facilitate amide bond formation. A common and effective method for this is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

General Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prospective)

This protocol is a proposed methodology and has not been experimentally validated. Optimization of reaction conditions may be necessary to achieve a desirable yield and purity.

Materials:

-

2-Nitrobenzoic acid

-

Methoxyamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and methoxyamine hydrochloride (1.2 eq).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and the carboxylic acid.

-

Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

If using CH₂Cl₂, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts as described above.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Potential Signaling Pathways and Biological Applications

While no specific biological activities or signaling pathways have been attributed to this compound in the available literature, its structural components suggest potential areas of investigation. As mentioned, hydroxamic acids, which can be derived from N-methoxyamides, are known inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Therefore, this compound could be a valuable intermediate in the synthesis of novel enzyme inhibitors.

The nitroaromatic group is also of interest in drug development, particularly in the context of hypoxia-activated prodrugs. The nitro group can be selectively reduced to a cytotoxic amine under the hypoxic conditions characteristic of solid tumors.

Logical Relationship Diagram

Quantum Chemical Calculations on N-Methoxy-2-nitrobenzamide: A Technical Overview

Researchers, scientists, and professionals in drug development are increasingly leveraging computational chemistry to predict molecular properties and guide experimental work. This guide provides a technical overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of N-Methoxy-2-nitrobenzamide. While direct, comprehensive studies on this specific molecule are not extensively available in the public domain, this document outlines the established theoretical framework and methodologies used for similar molecular systems, providing a roadmap for future research.

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like this compound, these methods can elucidate the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, which are crucial for understanding its potential biological activity and chemical behavior.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This approach is favored for its balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results. A commonly employed combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good agreement with experimental data for related compounds.[1]

Key Areas of Investigation

Quantum chemical studies on molecules analogous to this compound typically focus on several key areas:

-

Molecular Geometry Optimization: The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This optimized geometry corresponds to the minimum energy structure on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method.[1]

-

Vibrational Analysis: Following geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This analysis helps in the assignment of spectral bands to specific molecular motions and confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[2] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and polarizability.[2][3] A smaller gap suggests higher reactivity.[2] For molecules with both electron-donating and electron-withdrawing groups, the distribution of these orbitals can reveal potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule.[4] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[4] Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[5] This analysis can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the electronic structure.

Hypothetical Computational Workflow

A typical computational workflow for studying this compound using DFT would involve the following steps.

Figure 1: A generalized workflow for the quantum chemical analysis of a molecule like this compound.

Experimental Protocols: A General Approach

Synthesis of Benzamide Derivatives

A common method for the synthesis of benzamides is the reaction of a corresponding benzoyl chloride with an appropriate amine or hydroxylamine derivative. For this compound, this would likely involve the reaction of 2-nitrobenzoyl chloride with methoxyamine.

General Protocol:

-

Dissolve 2-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of methoxyamine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise to the cooled solution with stirring. The base is necessary to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

To confirm the structure of the synthesized compound and to provide data for comparison with computational results, the following spectroscopic techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration values provide a detailed picture of the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of characteristic bonds (e.g., C=O, N-O, C-N, C-O) can be compared with the calculated frequencies from DFT.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Data Presentation: A Template for Future Research

Should experimental and computational data for this compound become available, it is recommended to present the quantitative findings in clearly structured tables for easy comparison. Below are templates for presenting key computational data.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length (Å) | C1-C2 | Value | Value |

| C=O | Value | Value | |

| N-O (methoxy) | Value | Value | |

| N-O (nitro) | Value | Value | |

| Bond Angle (°) | C1-C2-C3 | Value | Value |

| O=C-N | Value | Value | |

| Dihedral Angle (°) | C1-C2-C3-C4 | Value | Value |

Table 2: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Chemical Hardness | Value |

| Chemical Potential | Value |

| Electrophilicity Index | Value |

Conclusion

The quantum chemical study of this compound, guided by the principles of Density Functional Theory, holds the potential to provide significant insights into its molecular structure, reactivity, and electronic properties. While specific research on this molecule is currently limited, the established methodologies and workflows applied to analogous systems offer a clear and robust framework for future investigations. The combination of theoretical calculations with experimental synthesis and characterization will be crucial for a comprehensive understanding of this compound and for unlocking its potential in various fields, including drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malayajournal.org [malayajournal.org]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Precautionary Technical Guide for N-Methoxy-2-nitrobenzamide and Structurally Related Compounds

Disclaimer: A specific Material Safety Data Sheet (MSDS) for N-Methoxy-2-nitrobenzamide (CAS No. 63133-13-1) was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including other nitrobenzamides and nitrobenzoic acids. This guide should be used for precautionary purposes only and does not replace a substance-specific risk assessment. Researchers, scientists, and drug development professionals should exercise caution and handle this compound with the assumption that it may possess hazards similar to related compounds until a formal safety assessment is complete.

Hazard Identification and Classification

Based on data from related nitroaromatic compounds, this compound is anticipated to be classified as hazardous. The primary concerns are irritation to the skin and eyes, and potential respiratory tract irritation.

Table 1: Hazard Classification of Structurally Similar Compounds

| Hazard Class | Hazard Category | Applicable to Similar Compounds |

| Skin Corrosion/Irritation | Category 2 | 5-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzamide |

| Serious Eye Damage/Eye Irritation | Category 2 | 5-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzamide |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | 5-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzamide |

GHS Label Elements (Predicted):

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Physical and Chemical Properties

No specific experimental data for the physical and chemical properties of this compound were found. The following table presents data for a related compound, methyl 2-nitrobenzoate, to provide an estimation.

Table 2: Physical and Chemical Properties of Methyl 2-Nitrobenzoate (CAS No. 606-27-9)[2]

| Property | Value |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| Appearance | Liquid or solid |

| Melting Point | -13 °C |

| Boiling Point | 104-106 °C (at 0.1 torr) |

| Flash Point | >230 °F |

| Density | 1.28 g/cm³ |

| Refractive Index | n20/D 1.534 (lit.) |

Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not available. However, standard toxicological and safety assessments would likely follow OECD guidelines.

General Protocol for In Vitro Skin Irritation Testing (Based on OECD TG 439):

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure:

-

A small amount of the test chemical is applied topically to the skin tissue model.

-

The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed using a quantitative assay (e.g., MTT assay).

-

-

Interpretation: A reduction in cell viability below a defined threshold (e.g., 50%) indicates that the substance is an irritant.

Handling, Storage, and First Aid

The following recommendations are based on best practices for handling potentially hazardous research chemicals and information available for similar compounds.

Table 3: Handling, Storage, and First Aid Recommendations

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[1][3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] |

| First Aid: Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[1] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| First Aid: Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for chemical safety assessment and the logical relationship of precautionary measures.

References

Commercial Availability and Synthetic Guidelines for N-Methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic protocols for N-Methoxy-2-nitrobenzamide, a key chemical intermediate. The information is intended to assist researchers and professionals in sourcing this compound and in its laboratory-scale synthesis.

Commercial Suppliers

This compound (CAS No. 339221-51-1) is available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity and available quantities.

| Supplier | Product Number | Purity | Package Sizes |

| Amadis Chemical | AC-4048 | >95% | 1g, 5g, 10g, 25g, 100g |

| BLDpharm | BD215139 | 95% | 1g, 5g, 25g |

| CymitQuimica | 10-F438246 | >95% | 100mg, 250mg, 500mg, 1g, 2g, 5g |

| Angene Chemical | AG00CLZJ | >98% | 1g, 5g, 10g, 25g, 100g, 500g |

| EON Biotech | EON-0023478 | >97% | 1g, 5g, 10g, 25g |

| Chemsrc | CS-0078145 | 98% | 1g, 5g, 10g, 25g, 100g |

Synthesis of this compound

This compound is commonly synthesized via the Weinreb amide synthesis, a reliable method for forming amides from acyl chlorides. The following protocol is based on established procedures for this type of transformation.

Experimental Protocol: Synthesis from 2-Nitrobenzoyl Chloride

Materials:

-

2-Nitrobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or a suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane. Cool the solution in an ice bath.

-

Base Addition: Slowly add triethylamine (2.2 equivalents) to the cooled solution. Stir the mixture for 10-15 minutes.

-

Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane in a separate flask. Add this solution dropwise to the cooled reaction mixture containing N,O-dimethylhydroxylamine hydrochloride and triethylamine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield this compound as a solid. A reported yield for this synthesis is 85%.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-nitrobenzoyl chloride.

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Note and Experimental Protocol: Reduction of N-Methoxy-2-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the reduction of N-Methoxy-2-nitrobenzamide to 2-amino-N-methoxybenzamide. It includes a summary of common reduction methods, a step-by-step procedure for a recommended method, and a workflow diagram.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The resulting aromatic amines are versatile intermediates. This compound possesses both a nitro group and a methoxyamide functional group. The selective reduction of the nitro group to an amine without affecting the amide linkage is crucial. A variety of reagents and conditions are available for this transformation, with the choice depending on factors such as chemoselectivity, reaction conditions, and scalability.

Common methods for the reduction of nitroarenes include:

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[1] It is often a clean and efficient method but requires specialized equipment for handling hydrogen gas.

-

Metal-Acid Systems: Reagents like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid are widely used for nitro group reductions.[1][2] These methods are generally cost-effective, robust, and offer good chemoselectivity.

-

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent for nitroarenes, often used in acidic media.[1][3][4] It is known for its high chemoselectivity, making it suitable for substrates with other reducible functional groups.[4]

-

Other Reducing Agents: A variety of other reagents can effect this transformation, including sodium dithionite (Na₂S₂O₄), zinc dust in the presence of ammonium chloride, and transfer hydrogenation methods.[5][6]

For the reduction of this compound, a method with high chemoselectivity for the nitro group is preferred to avoid cleavage or reduction of the N-methoxyamide moiety. The iron/hydrochloric acid (Fe/HCl) system is a reliable and frequently employed method for such selective reductions.

Data Presentation: Comparison of Common Nitroarene Reduction Methods

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | Relevant Citations |

| H₂/Pd-C | H₂ balloon or pressure, Methanol or Ethanol solvent, Room Temp. | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups. | [1] |

| Fe/HCl or Fe/NH₄Cl | Ethanol/Water or Acetic Acid solvent, Heating (reflux). | Inexpensive, high chemoselectivity for nitro groups, robust and scalable. | Requires acidic conditions, workup can be tedious to remove iron salts. | [1][2] |

| SnCl₂·2H₂O/HCl | Ethanol or Ethyl Acetate solvent, Heating. | Mild conditions, excellent chemoselectivity for nitro groups. | Stoichiometric amounts of tin salts are produced as waste. | [1][3][4] |

| Zn/AcOH or Zn/NH₄Cl | Acetic Acid or aqueous solvent, Room Temp. to heating. | Mild and effective for many substrates. | Can sometimes lead to side reactions, waste generation. | [1][6] |

Experimental Protocol: Reduction of this compound using Fe/HCl

This protocol details the reduction of the nitro group of this compound to the corresponding amine using iron powder in the presence of hydrochloric acid.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water (deionized)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper (or Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio).

-

Addition of Reagents: To the stirring suspension, add iron powder (typically 5-10 equivalents).

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.2-0.5 equivalents) to the mixture. The reaction is often exothermic.

-

Reaction Progress: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

-

Work-up - Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Work-up - Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-amino-N-methoxybenzamide.

-

Purification: The crude product can be purified further by recrystallization or column chromatography on silica gel if necessary.

Visualization

Signaling Pathway Diagram

Caption: Reaction pathway for the reduction of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the reduction experiment.

References

Application Notes and Protocols: The Potential of N-Methoxy-2-nitrobenzamide in the Synthesis of Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern medicinal and organic chemistry. While a diverse range of precursors are utilized, this document explores the potential synthetic utility of N-Methoxy-2-nitrobenzamide as a precursor for nitrogen-containing heterocycles. Although direct literature precedent for this specific starting material is limited, by examining the known reactivity of its constituent functional groups—the N-methoxy amide (Weinreb amide) and the 2-nitroaryl moiety—we can extrapolate potential synthetic pathways and provide detailed protocols for analogous transformations. This document serves as a practical guide for researchers looking to explore this and related substrates in their synthetic endeavors.

The primary transformation envisioned for this compound is a reductive cyclization. This common strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction with the adjacent amide functionality to form a heterocyclic ring system, such as a quinazolinone. The N-methoxy group can potentially influence the reaction pathway and may serve as a useful handle for subsequent transformations.

Proposed Synthetic Pathway: Reductive Cyclization

The most probable synthetic application of this compound is its conversion to a 3-methoxy-2,3-dihydroquinazolin-4(1H)-one through a reductive cyclization. This transformation involves the initial reduction of the nitro group to an aniline, followed by an intramolecular cyclization.

Caption: Proposed reaction pathway for this compound.

Data Presentation: Methods for Nitro Group Reduction

A variety of methods are available for the reduction of aromatic nitro groups to amines, a key step in the proposed cyclization. The choice of reagent is often dictated by the presence of other functional groups in the molecule. Below is a summary of common reduction methods that could be applicable to this compound.

| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH or EtOAc, room temperature, atmospheric pressure | Clean reaction, high yields, readily available catalyst. | May reduce other functional groups (e.g., alkenes, alkynes). |

| Iron in Acidic Media | Fe powder, acetic acid or NH₄Cl, EtOH/H₂O, reflux | Inexpensive, chemoselective for the nitro group.[1][2][3] | Requires stoichiometric amounts of metal, acidic conditions. |

| Sodium Dithionite | Na₂S₂O₄, DMF/H₂O, 90 °C | Mild conditions, can be used in one-pot procedures.[4] | Can sometimes lead to over-reduction or side products. |

| Tin(II) Chloride | SnCl₂, HCl, EtOH, reflux | Effective for a wide range of substrates.[2] | Generates tin-based waste products. |

Experimental Protocols

While a specific protocol for this compound is not available, the following detailed procedures for analogous transformations of 2-nitrobenzamides can serve as a starting point for experimental design.

Protocol 1: Reductive Cyclization of a 2-Nitrobenzamide using Iron

This protocol is adapted from general procedures for the reduction of nitroarenes using iron powder, which is known for its chemoselectivity.[1][3]

Materials:

-

2-Nitrobenzamide substrate (1.0 eq)

-

Iron powder (4.0 eq)

-

Ammonium chloride (1.0 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-nitrobenzamide substrate, ethanol, and water (typically in a 4:1 to 2:1 ratio).

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the aqueous residue with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinazolinone.

Protocol 2: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides using Sodium Dithionite

This protocol is based on the work of López et al. for the one-pot synthesis of quinazolinones from 2-nitrobenzamides and aldehydes.[4]

Materials:

-

2-Nitrobenzamide (1.0 eq)

-

Aldehyde (1.2 eq)

-

Sodium dithionite (3.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the 2-nitrobenzamide and the aldehyde in a 9:1 mixture of DMF and water.

-

Add sodium dithionite to the solution.

-

Heat the reaction mixture to 90 °C for 5 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Reductive Cyclization

Caption: A generalized workflow for the synthesis of heterocycles.

Logical Relationship of Components in Reductive Cyclization

Caption: Relationship between reactants in the proposed synthesis.

Conclusion

While "this compound" is not a widely documented starting material, its chemical structure suggests a high potential for the synthesis of nitrogen-containing heterocycles through reductive cyclization. The protocols and data presented here for analogous compounds provide a strong foundation for researchers to begin exploring its reactivity. The chemoselective reduction of the nitro group in the presence of the N-methoxy amide functionality is a key consideration, and the choice of reducing agent will be critical to the success of this synthetic strategy. The development of novel synthetic routes from readily accessible starting materials is of paramount importance in drug discovery and development, and "this compound" represents an intriguing, yet underexplored, building block.

References

Application of "N-Methoxy-2-nitrobenzamide" in Solid-Phase Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While "N-Methoxy-2-nitrobenzamide" is not extensively documented as a commercially available, pre-functionalized resin for solid-phase synthesis, its structure is highly suggestive of a potent safety-catch linker . The application notes and protocols provided herein are based on the established principles of safety-catch linkers that utilize a nitro group for stabilization and subsequent reductive activation for cleavage. This document outlines a plausible and chemically sound application of an this compound-derived linker for solid-phase organic synthesis (SPOS).

Application Notes

Introduction to this compound (NMNB) as a Safety-Catch Linker

In the landscape of solid-phase organic synthesis, linkers that connect a nascent molecule to a solid support are of paramount importance. The choice of linker dictates the conditions under which the final product can be liberated from the resin. "Safety-catch" linkers represent an advanced strategy, necessitating a distinct chemical activation step before cleavage can proceed. This dual-step release mechanism imparts superior stability to the linker throughout the synthetic sequence, allowing for a broader range of reaction conditions to be employed.

The hypothetical This compound (NMNB) linker embodies the principles of a safety-catch system. The foundational concept is the stabilizing effect of the electron-withdrawing nitro group on the amide bond that anchors the synthesized molecule. This stability can be deliberately reversed by the chemical reduction of the nitro group to an electron-donating amino group, which in turn labilizes the amide bond for cleavage under mild conditions.

Principle of the NMNB Safety-Catch Linker Strategy

-

Immobilization: The synthesis commences with the covalent attachment of the initial building block to the NMNB linker, which is pre-attached to a solid support such as polystyrene resin.

-

Elaboration: The desired molecule is constructed stepwise on the solid support. The NMNB linker is engineered to be robust and withstand the diverse reaction conditions encountered during the synthesis.

-

Activation: The "safety-catch" is disengaged through the selective reduction of the nitro moiety to an amine. This is the pivotal activation step.

-

Cleavage: The transformation of the nitro group to an amine fundamentally alters the electronic landscape of the aromatic ring. This change renders the amide bond susceptible to cleavage under mild acidic conditions, thereby releasing the final product into solution.

Advantages of the NMNB Safety-Catch Approach

-

Orthogonality: The cleavage protocol is orthogonal to many protecting group strategies commonly used in SPOS, providing greater synthetic flexibility.

-

Enhanced Stability: The linker exhibits resilience to a wide array of acidic and basic conditions often employed in both peptide and small molecule synthesis.

-

Traceless Potential: With judicious design of the attachment point and cleavage strategy, the NMNB linker can be configured to be "traceless," leaving no residual linker atoms on the final product.

Experimental Protocols

Protocol 1: Immobilization of the First Building Block

This protocol details the attachment of an initial building block (e.g., an Fmoc-protected amino acid) to the NMNB-functionalized resin.

Materials:

-

NMNB-Resin

-

Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

In a reaction vessel, swell the NMNB-Resin (1.0 g, nominal loading of 1.0 mmol/g) in DMF (10 mL) for 1 hour with gentle agitation.

-

Wash the resin with DMF (3 x 10 mL).

-

In a separate flask, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate at room temperature for 4 hours.

-

Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Dry the resin under high vacuum.

-

Quantify the loading by treating a small, weighed sample of the resin with 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Synthetic Elaboration (Iterative Cycle)

This protocol describes the iterative steps for elongating the molecule on the solid support.

Procedure:

-

Fmoc Deprotection: Treat the resin-bound substrate with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

Coupling: In a separate flask, activate the subsequent Fmoc-protected building block (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated building block solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat this deprotection and coupling cycle for all remaining building blocks.

Protocol 3: Activation and Cleavage of the Final Product

This protocol details the two-step release of the synthesized molecule from the solid support.

Activation (Nitro Group Reduction):

-

Swell the resin-bound final product in DMF.

-

Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 equivalents) in DMF.

-

Add the SnCl₂ solution to the resin and agitate at room temperature for 12 hours.

-

Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents.

Cleavage:

-

Treat the activated (amine form) resin with a cleavage cocktail of 5% trifluoroacetic acid (TFA) in DCM (10 mL) for 1 hour.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with an additional portion of DCM (2 x 5 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the product as required, typically by high-performance liquid chromatography (HPLC).

Data Presentation

The following table presents hypothetical data to illustrate the optimization of cleavage conditions for an NMNB-type linker.

Table 1: Illustrative Cleavage Conditions and Outcomes

| Entry | Activation Reagent (eq.) | Cleavage Condition | Time (h) | Yield (%) | Purity (%) |

| 1 | SnCl₂·2H₂O (10) | 5% TFA in DCM | 1 | 88 | 94 |

| 2 | SnCl₂·2H₂O (5) | 5% TFA in DCM | 1 | 75 | 91 |

| 3 | Na₂S₂O₄ (10) in DMF/H₂O | 2% TFA in DCM | 2 | 72 | 89 |

| 4 | H₂, Pd/C in THF | 10% Acetic Acid in DCM | 6 | 65 | 85 |

Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from empirical studies on a specific "this compound" linker.

Visualizations

Diagram 1: General Workflow for SPOS with an NMNB Linker

Caption: A generalized workflow for solid-phase synthesis using the NMNB safety-catch linker.

Diagram 2: Logical Framework of the NMNB Safety-Catch Strategy

Caption: The logical progression of the NMNB safety-catch linker from a stable to an activated state for product release.

Diagram 3: Activation and Cleavage Pathway

Caption: A pathway diagram illustrating the activation and subsequent cleavage of the NMNB linker.

Safety Information

-

General Handling: As with all nitroaromatic compounds, this compound and its derivatives should be handled with care to prevent inhalation, ingestion, and dermal contact, as they can be irritants.[1][2][3]

-

Reagent-Specific Precautions:

-

DIC: A known potent allergen and sensitizer. It should be handled exclusively in a well-ventilated chemical fume hood.

-

TFA: A highly corrosive acid. Always use within a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Piperidine: A toxic and flammable liquid. Its use should be restricted to a chemical fume hood.

-

Tin(II) chloride: A corrosive solid that can cause severe burns. Handle with appropriate care.

-

-

Standard Laboratory Practices: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for each chemical.[1][2][3] Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3] All manipulations should be performed in a well-ventilated laboratory environment, preferably within a certified chemical fume hood.[1][2]

References

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of N-Methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. Among the various methods available, palladium-catalyzed hydrogenation stands out for its efficiency, selectivity, and generally mild reaction conditions. This document provides detailed application notes and a representative protocol for the palladium-catalyzed hydrogenation of N-Methoxy-2-nitrobenzamide to yield 2-amino-N-methoxybenzamide, a valuable building block in medicinal chemistry.

Reaction Overview

The palladium-catalyzed hydrogenation of this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The N-methoxyamide functional group is generally stable under these conditions.

Reaction Scheme:

Data Presentation

Table 1: Representative Reaction Parameters for the Hydrogenation of a Substituted Nitrobenzamide

| Parameter | Value | Reference |

| Substrate | 4-methoxy-2-nitro-benzamide | [1] |

| Catalyst | Raney-Nickel | [1] |

| Solvent | Ethanol (EtOH) | [1] |

| Pressure | 50 psi | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 48 hours | [1] |

| Yield | 95% | [1] |

Experimental Protocols

The following is a detailed, representative protocol for the palladium-catalyzed hydrogenation of this compound. This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet with water

-

Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon gas (Ar)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Dissolve the substrate in a suitable volume of ethanol (e.g., 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (N₂ or Ar). The catalyst loading can typically range from 1 to 10 mol% of palladium relative to the substrate.

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Evacuate the flask and introduce hydrogen gas to the desired pressure (typically 1-4 atm or using a hydrogen balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry. Do not allow the catalyst to dry on the filter paper. Wash the filter cake with ethanol.

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude 2-amino-N-methoxybenzamide can be purified by recrystallization or column chromatography on silica gel if necessary.

-

Visualizations

Diagram 1: Experimental Workflow for Palladium-Catalyzed Hydrogenation

A schematic overview of the experimental workflow for the hydrogenation of this compound.

Diagram 2: Logical Relationship of Reaction Components and Steps

The logical relationship between reactants, conditions, process, and the final product.

References

Application Notes & Protocols for the Analytical Determination of N-Methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-2-nitrobenzamide is a chemical compound that may be utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate and precise analytical methods are crucial for its detection and quantification to ensure the quality and purity of starting materials, to monitor reaction progress, and for quality control of final products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), catering to different sensitivity and selectivity requirements.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). |

| UV Absorption | Expected to absorb in the UV range due to the nitroaromatic chromophore, with an estimated λmax around 258 nm. |

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described herein. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 µg/mL - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98% - 102% |

Table 2: LC-MS/MS Method Performance

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.05 ng/mL - 100 ng/mL |

| Limit of Detection (LOD) | 0.015 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 97% - 105% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of this compound in samples with expected concentrations in the µg/mL range.

1. Materials and Reagents

-

This compound analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

HPLC-grade formic acid

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 0.1 µg/mL to 100 µg/mL.

4. HPLC Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 258 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |

5. Sample Preparation

-

Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Data Analysis

-

Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Perform a linear regression analysis on the calibration curve.

-

Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for trace-level detection and quantification of this compound, offering high selectivity and sensitivity.

1. Materials and Reagents

-

This compound analytical standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

0.22 µm syringe filters

2. Instrumentation

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Preparation of Solutions

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards ranging from 0.05 ng/mL to 100 ng/mL.

4. LC-MS/MS Conditions

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |

-